
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties. This particular compound is a derivative of metronidazole, a well-known nitroimidazole antibiotic used to treat various infections caused by anaerobic bacteria and protozoa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base . The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-: can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives with different biological activities.
Applications De Recherche Scientifique
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Biology: It is studied for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: The compound is investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of microorganisms. This leads to the inhibition of DNA synthesis and ultimately results in the death of the microorganisms. The compound targets anaerobic bacteria and protozoa, making it effective against infections caused by these pathogens.
Comparaison Avec Des Composés Similaires
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-: can be compared with other similar compounds, such as:
Metronidazole: A well-known nitroimidazole antibiotic with similar antibacterial and antiparasitic properties.
Tinidazole: Another nitroimidazole derivative with similar uses but different pharmacokinetic properties.
Secnidazole: A nitroimidazole compound with a longer half-life, allowing for less frequent dosing.
The uniqueness of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- lies in its specific structure, which may confer different biological activities and pharmacokinetic properties compared to other nitroimidazole derivatives.
Propriétés
Numéro CAS |
54387-29-0 |
|---|---|
Formule moléculaire |
C10H17N5O2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-methyl-4-[(1-methyl-5-nitroimidazol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H17N5O2/c1-12-3-5-14(6-4-12)8-9-11-7-10(13(9)2)15(16)17/h7H,3-6,8H2,1-2H3 |
Clé InChI |
QBMDUIXCYDOTRQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=NC=C(N2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


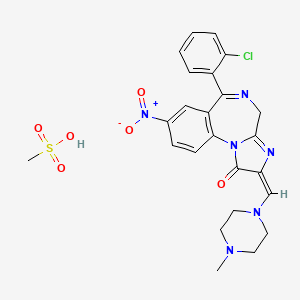
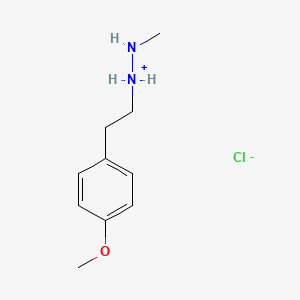
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
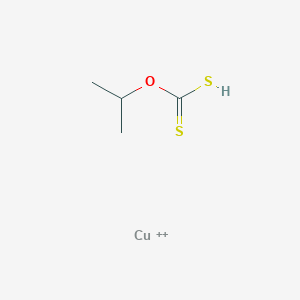

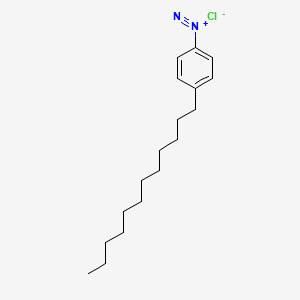




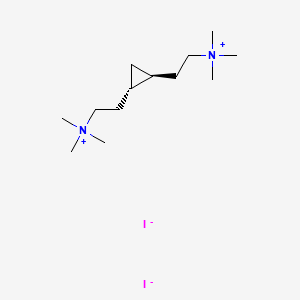
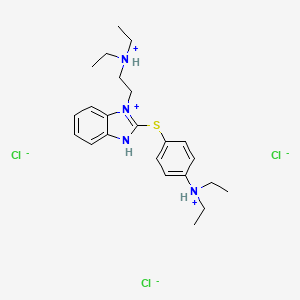
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)
